5-(2-Bromo-4,5-difluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole
Description
Properties
IUPAC Name |
5-(2-bromo-4,5-difluorophenyl)-1-tert-butyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2IN2/c1-13(2,3)19-12(11(17)6-18-19)7-4-9(15)10(16)5-8(7)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRPWYKJTPQBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)I)C2=CC(=C(C=C2Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657962 | |
| Record name | 5-(2-Bromo-4,5-difluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206676-80-3 | |
| Record name | 5-(2-Bromo-4,5-difluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-Bromo-4,5-difluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a unique pyrazole core substituted with bromine, fluorine, and iodine atoms. Its molecular formula is , with a molecular weight of approximately 365.13 g/mol. The presence of these halogens significantly influences its biological activity.
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit promising antitumor properties. For instance, compounds structurally similar to this compound have been reported to inhibit various cancer cell lines through multiple mechanisms:
- PLK4 Inhibition : Certain pyrazole derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell cycle regulation. Inhibitors in this class demonstrated IC50 values in the nanomolar range against tumor cells, indicating strong antiproliferative effects .
- FGFR Inhibition : Some studies highlight the effectiveness of related compounds against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. For example, derivatives containing similar structural motifs showed IC50 values below 100 nM against FGFR1 and FGFR2 .
The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors involved in cancer cell signaling pathways:
- Enzymatic Inhibition : The compound likely acts by binding to specific active sites on target proteins, thereby inhibiting their function. This is evident from SAR studies that correlate structural features with inhibitory potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of pyrazole derivatives. Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| 2-Bromo | Enhances potency against tumor cells |
| 4,5-Difluoro | Modulates lipophilicity and receptor binding |
| Tert-butyl | Increases stability and bioavailability |
These modifications can significantly alter pharmacokinetic properties and biological outcomes.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Colon Cancer Model : In a mouse model of colon cancer, a related pyrazole derivative exhibited significant tumor growth inhibition when administered at low doses, supporting its potential as a therapeutic agent .
- Multiple Myeloma : Another study demonstrated that certain pyrazole analogs showed potent antiproliferative activity against multiple myeloma cell lines, suggesting a broad spectrum of action across different malignancies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Halogen Substitution Comparisons
The compound’s structural analogs often feature variations in halogen substituents, aryl groups, and heterocyclic frameworks. Key examples include:
Key Observations:
Halogen Influence on Crystal Packing : Compounds with chlorine (e.g., the 4-chlorophenyl derivative) and bromine (e.g., the title compound) exhibit isostructural triclinic systems but require slight lattice adjustments to accommodate halogen size differences . The larger iodine atom in the title compound likely induces greater steric strain, though its crystal structure remains uncharacterized in the literature.
Bioactivity Correlations : The 4-chlorophenyl analog demonstrates antimicrobial activity, suggesting halogen choice (Cl vs. Br/I) may modulate biological efficacy . However, the title compound’s medicinal use lacks detailed mechanistic data, highlighting a research gap .
Synthetic Flexibility: Halogenated pyrazoles are often synthesized via cyclocondensation or cross-coupling reactions.
Intermolecular Interactions and Hydrogen Bonding
Hydrogen bonding patterns in halogenated pyrazoles are critical for crystal packing and solubility. The 4-chlorophenyl and 4-fluorophenyl analogs form planar molecular conformations with perpendicular fluorophenyl groups, enabling π-π stacking and C–H···F interactions . The title compound’s bromo- and iodo-substituents may favor halogen bonding (C–X···X–C) over hydrogen bonding, altering solubility and stability .
Thermal and Spectroscopic Properties
While spectroscopic data (IR, NMR) for the title compound are unavailable, its analogs show characteristic signals:
- ¹H NMR : Aromatic protons in 4-chlorophenyl derivatives resonate at δ 7.2–8.1 ppm, while tert-butyl groups appear as singlets near δ 1.5 ppm .
- LC/MS : Brominated analogs (e.g., Example 5.23) exhibit [M+H]+ peaks at m/z 381, consistent with bromine’s isotopic signature . The title compound’s iodine atom would significantly increase its molecular weight, with a predicted [M+H]+ peak near m/z 477.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 5-(2-Bromo-4,5-difluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole?
- Synthesis : The compound can be synthesized via multi-step reactions involving halogenation and Suzuki-Miyaura coupling. For example, describes a three-step synthesis for structurally similar pyrazole derivatives, including Pd-catalyzed cross-coupling (Pd₂(dba)₃/BINAP system). Optimize conditions (e.g., solvent, temperature) for iodination at the 4-position, as iodine incorporation often requires controlled stoichiometry to avoid over-halogenation .
- Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns, especially distinguishing bromo and iodo environments. High-resolution mass spectrometry (HRMS) is critical for verifying molecular ions (e.g., M+H⁺ or M+Na⁺). Purity should be assessed via HPLC with UV detection .
Q. How can crystallographic data for this compound be obtained and refined?
- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture or similar diffractometer. highlights SHELX (SHELXL/SHELXS) as the gold standard for structure refinement. Ensure cryogenic cooling (100 K) to minimize thermal motion artifacts .
- Refinement : Use SHELXL for full-matrix least-squares refinement. Address disordered atoms (e.g., tert-butyl groups) using PART commands. Validate via R-factor (<5%) and check for residual electron density peaks .
Advanced Research Questions
Q. How can reaction intermediates and competing pathways be analyzed during synthesis?
- Mechanistic Probes : Use in-situ FTIR or LC-MS to monitor intermediates. For example, identifies hydrazide intermediates in pyrazole synthesis via cyclization. Track iodine incorporation via ¹²⁷I NMR (if accessible) or isotopic labeling .
- Competing Pathways : DFT calculations (e.g., Gaussian 16) can model transition states. Compare activation energies for iodination vs. bromine displacement. Experimentally, vary reaction times and isolate byproducts via column chromatography .
Q. What computational methods are suitable for studying electronic properties and reactivity?
- Electronic Structure : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). notes cclib’s utility for parsing output files from packages like Gaussian. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Reactivity Predictions : Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions. For halogen bonding, compute electrostatic potential (ESP) charges at iodine and fluorine atoms .
Q. How can supramolecular interactions in the crystal lattice be systematically analyzed?
- Graph Set Analysis : Apply Etter’s methodology ( ) to classify hydrogen bonds (e.g., D(2) motifs for N–H···N interactions). Use Mercury software to visualize π–π stacking (3.5–4.0 Å interplanar distances) and C–H···X (X = F, Br, I) contacts .
- Thermal Analysis : Correlate intermolecular forces with thermal stability via TGA-DSC. Strong halogen bonds (C–I···N) may elevate melting points compared to non-iodinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
